molecular formula C5H5ClN2OS B1587245 2-Acetamido-5-chlorothiazole CAS No. 20256-39-7

2-Acetamido-5-chlorothiazole

Cat. No. B1587245
CAS RN: 20256-39-7
M. Wt: 176.62 g/mol
InChI Key: YLRXYIGXXMJPOP-UHFFFAOYSA-N
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Description

2-Acetamido-5-chlorothiazole (2-A5CT) is an organic compound that has been studied for its potential applications in a variety of scientific fields. This compound has garnered attention due to its unique properties and its potential for use in research and development.

Scientific Research Applications

Metabolism and Biochemical Studies

2-Acetamido-5-chlorothiazole derivatives have been extensively studied for their metabolic pathways in organisms. For instance, 2-Acetamido-4-chloromethylthiazole, a closely related compound, is metabolized in rats to form various metabolites, including mercapturic acid and carboxylic acid derivatives, highlighting its potential for further biochemical research and therapeutic applications (Chatfield & Hunter, 1973).

Pharmacological Applications

Research has delved into the structure-activity relationships of thiazole derivatives, impacting the development of pharmacological agents. A study on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors explored various heterocyclic analogues to improve metabolic stability, underscoring the therapeutic potential of thiazole compounds in cancer treatment (Stec et al., 2011).

Analgesic Properties

The synthesis and analgesic activity of acetamide derivatives, including those based on benzothiazole, have been investigated, revealing significant analgesic properties against various nociceptive stimuli. This suggests potential applications in developing new pain management therapies (Kaplancıklı et al., 2012).

Antimicrobial and Antitumor Activities

Thiazole derivatives exhibit promising antimicrobial and antitumor activities. A study on benzothiazoles synthesis revealed their potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, and renal cells, indicating a novel mechanism of action that may contribute to cancer therapy advancements (Chua et al., 1999).

Material Science and Chemistry

The synthesis and evaluation of benzothiazole derivatives for their photovoltaic efficiency and ligand-protein interactions have been explored, demonstrating their potential as photosensitizers in dye-sensitized solar cells (DSSCs) and their interaction with biological targets (Mary et al., 2020).

properties

IUPAC Name

N-(5-chloro-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2OS/c1-3(9)8-5-7-2-4(6)10-5/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRXYIGXXMJPOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405537
Record name 2-Acetamido-5-chlorothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-5-chlorothiazole

CAS RN

20256-39-7
Record name 2-Acetamido-5-chlorothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ccetamido-5-chlorothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Yoshida, D Barrett, H Azami, C Morinaga… - Bioorganic & medicinal …, 1999 - Elsevier
The synthesis and optimization of the anti-Helicobacter pylori activity of a novel series of benzyloxyisoquinoline derivatives that was discovered by a random screening process, are …
Number of citations: 48 www.sciencedirect.com

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